3'-Azido-5'-O-p-chlorobenzyl-3'-deoxythymidine
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Overview
Description
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally related to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a p-chlorobenzyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. This is often achieved using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4). The p-chlorobenzyl group is then introduced at the 5’ position through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine has several scientific research applications:
Antiviral Research: It is used as a reverse transcriptase inhibitor, particularly against HIV-1. .
Cancer Research: The compound is studied for its potential to cause telomere shortening, which can inhibit the proliferation of cancer cells
Biochemical Studies: It is used to study the mechanisms of nucleoside analogues and their interactions with enzymes and other biomolecules
Mechanism of Action
The primary mechanism of action of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine involves its incorporation into viral DNA by reverse transcriptase. The presence of the azido group at the 3’ position prevents the formation of the 5’ to 3’ phosphodiester linkage, thereby terminating DNA chain elongation. This effectively halts viral replication. Additionally, the compound can cause telomere shortening by inhibiting telomerase activity, which is crucial for the maintenance of telomere length in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV. .
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analogue with antiviral properties, particularly against HIV.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Similar to AZddG, it is used in antiviral research.
Uniqueness
The uniqueness of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine lies in its dual modifications, which enhance its antiviral activity and provide additional functional groups for further chemical modifications. This makes it a versatile compound for various research applications .
Properties
CAS No. |
121456-56-2 |
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Molecular Formula |
C17H18ClN5O4 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-[(4-chlorophenyl)methoxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18ClN5O4/c1-10-7-23(17(25)20-16(10)24)15-6-13(21-22-19)14(27-15)9-26-8-11-2-4-12(18)5-3-11/h2-5,7,13-15H,6,8-9H2,1H3,(H,20,24,25)/t13-,14+,15+/m0/s1 |
InChI Key |
HPSFTOLBAMMQHO-RRFJBIMHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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